

Chemo-Structural Profiling of 2'-Fluoro-5'-iodoacetophenone

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Compound of Interest

Compound Name: 2'-Fluoro-5'-iodoacetophenone

CAS No.: 1159512-66-9

Cat. No.: B1440333

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A Guide to Physicochemical Properties and Synthetic Utility

Executive Summary: The "Bifunctional" Scaffold

2'-Fluoro-5'-iodoacetophenone serves as a high-value "bifunctional" electrophile in medicinal chemistry. Its utility stems from the orthogonal reactivity of its substituents:

- The Iodine (C5'): A highly reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), allowing for rapid carbon-heteroatom bond formation para to the fluorine.
- The Ketone (C1): A classic electrophile for nucleophilic addition, reduction (to chiral alcohols), or reductive amination.
- The Fluorine (C2'): Provides metabolic stability (blocking P450 oxidation sites) and induces specific electronic dipoles that influence protein-ligand binding.

This molecule is frequently employed in the "hit-to-lead" optimization phase of drug discovery, particularly for kinase inhibitors where the 2,5-disubstituted benzene core is a common pharmacophore.

Chemical Identity & Physical Properties Matrix[1][2][3][4][5][6]

The following data aggregates experimental values from vendor certificates of analysis (CoA) and predictive modeling where primary literature is sparse.

Identity

Parameter	Detail
IUPAC Name	1-(2-Fluoro-5-iodophenyl)ethanone
CAS Registry Number	1159512-66-9
Molecular Formula	C ₈ H ₆ FIO
Molecular Weight	264.04 g/mol
SMILES	<chem>CC(=O)C1=C(F)C=CC(I)=C1</chem>
InChI Key	PAAFYGBEQFBNDA-UHFFFAOYSA-N

Physical Constants

Property	Value	Source/Note
Appearance	Off-white to beige crystalline solid	Experimental (Apollo Scientific)
Melting Point	46.0 – 46.5 °C	Experimental [1]
Boiling Point	~269 °C (at 760 mmHg)	Predicted (ACD/Labs)
Density	~1.88 g/cm ³	Predicted
Solubility	DCM, EtOAc, THF, DMSO	Lipophilic; Insoluble in water
Flash Point	>110 °C	Safety Data

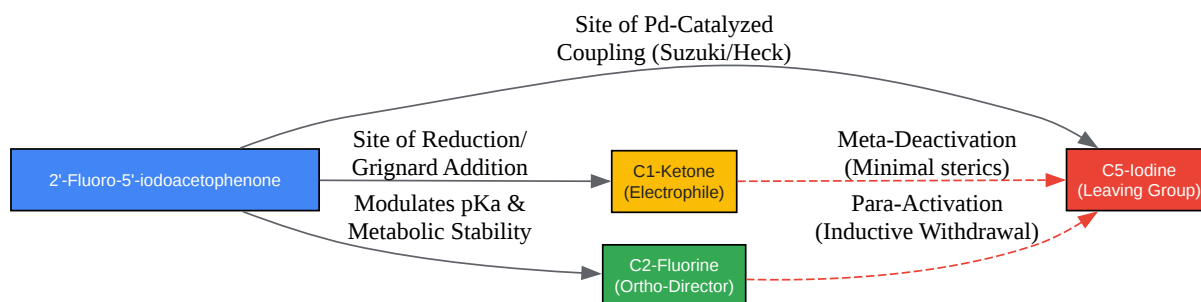
Technical Insight: The relatively low melting point (46°C) requires careful handling during rotary evaporation. If the water bath is set >50°C, the product may melt into an oil, complicating crystallization. It is recommended to keep bath temperatures <40°C during solvent removal.

Structural Reactivity & Electronic Analysis

To understand how to use this molecule, one must visualize the electronic push-pull forces on the benzene ring.

- C5-Iodine (The "Soft" Spot): The C-I bond is weak and electron-rich. The electron-withdrawing acetyl group (meta) and fluorine (para) make this iodine exceptionally prone to oxidative addition by Pd(0) species.
- C1-Ketone (The "Hard" Spot): The carbonyl carbon is activated by the electron-withdrawing fluorine at the ortho position, making it slightly more electrophilic than unsubstituted acetophenone.

Graphviz Diagram: Electronic Activation Map



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Figure 1: Functional group analysis showing the orthogonal reactivity sites. The C5-Iodine is the primary handle for skeletal construction.

Synthetic Utility: The "Self-Validating" Protocol

A common error in handling this compound is subjecting it to harsh basic conditions (e.g., refluxing KOH) which can lead to haloform-type cleavage of the acetyl group or hydrolysis of the fluoride.

The following protocol describes a Suzuki-Miyaura Coupling at the C5 position. This workflow is designed to be robust, preserving the ketone and fluorine moieties.

Experimental Protocol: C5-Arylation via Suzuki Coupling

Objective: Selective coupling of phenylboronic acid to the C5-position of **2'-fluoro-5'-iodoacetophenone**.

Reagents:

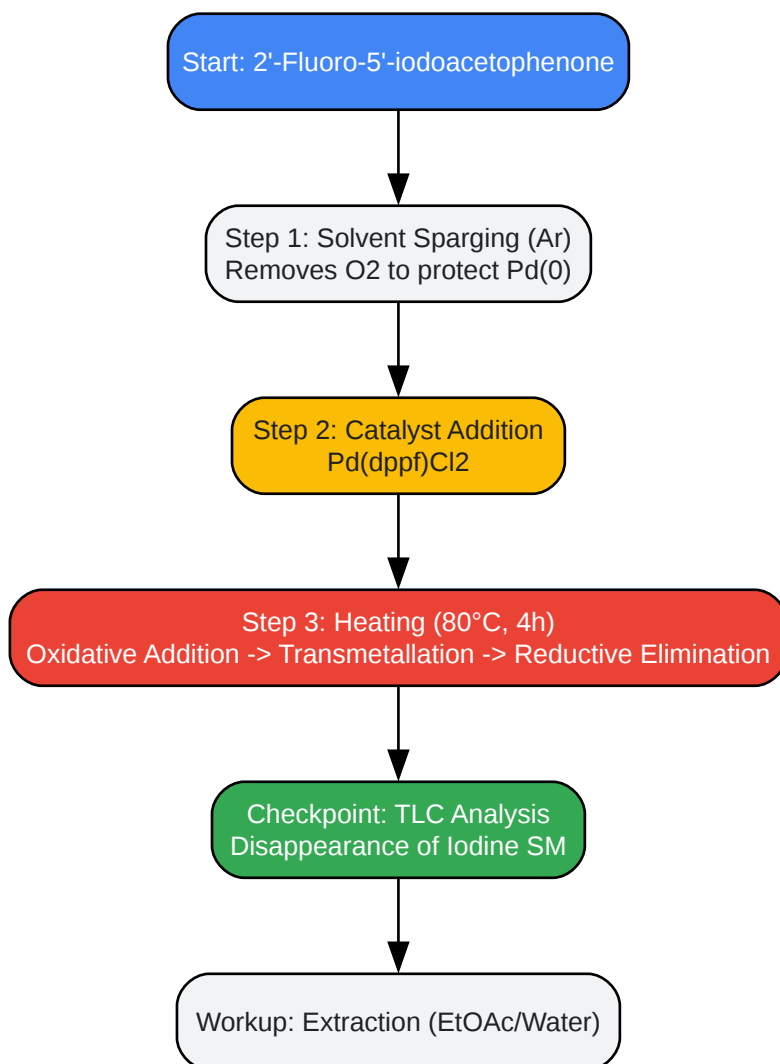
- Substrate: **2'-Fluoro-5'-iodoacetophenone** (1.0 eq)
- Partner: Phenylboronic acid (1.2 eq)
- Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%) — Chosen for resistance to air and high turnover.
- Base: K₂CO₃ (2.0 eq)
- Solvent: 1,4-Dioxane / Water (4:1 ratio) — Ensures solubility of inorganic base and organic substrate.

Step-by-Step Methodology:

- Inert Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.
- Charging: Add the acetophenone (264 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
- Degassing (Critical): Add 1,4-Dioxane (4 mL) and Water (1 mL). Sparge the mixture with Argon for 10 minutes.
 - Why? Oxygen poisons the Pd(0) catalyst, leading to homocoupling of the boronic acid.

- Catalyst Addition: Quickly add Pd(dppf)Cl₂ (25 mg, 0.03 mmol) and seal the flask with a septum.
- Reaction: Heat to 80 °C for 4–6 hours.
 - Monitoring: Check TLC (Hexane/EtOAc 4:1). The starting material (R_f ~0.6) should disappear; the product will be more polar (R_f ~0.4) or fluorescent.
- Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine (10 mL).
- Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (0-10% EtOAc in Hexanes).

Workflow Logic Diagram



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Figure 2: Logical flow of the Suzuki coupling protocol, emphasizing the critical degassing step.

Handling, Stability & Safety (SDS Summary)

While specific toxicological data for this isomer is limited, it should be handled with the standard precautions for halogenated acetophenones (lachrymators).

- Signal Word:WARNING
- Hazard Statements:
 - H315: Causes skin irritation.[1]

- H319: Causes serious eye irritation.[2]
- H335: May cause respiratory irritation.
- Storage:
 - Light Sensitive: The C-I bond can undergo homolysis under UV light. Store in amber vials.
 - Temperature: Ambient (15–25°C) is generally acceptable, but 2–8°C is preferred for long-term storage to prevent slow discoloration (iodine liberation).
- Incompatibility: Strong oxidizing agents, strong bases.

References

- Sigma-Aldrich / Merck. Product Specification: **2'-Fluoro-5'-iodoacetophenone** (CAS 1159512-66-9).[3] Retrieved from (Note: Search by CAS 1159512-66-9 on vendor site for CoA verification).
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Sources

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